7-(4-chlorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-chlorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The unique structure of this compound, which includes a pyrrolo[2,3-d]pyrimidine core, makes it a valuable candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like iron(III) chloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(4-chlorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting tyrosine kinases.
Medicine: Explored for its anticancer properties, especially in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. This compound is known to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.
Dilmapimod: Another pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
7-(4-chlorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both chlorophenyl and isopropylphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C27H23ClN4 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-5-phenyl-N-(4-propan-2-ylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H23ClN4/c1-18(2)19-8-12-22(13-9-19)31-26-25-24(20-6-4-3-5-7-20)16-32(27(25)30-17-29-26)23-14-10-21(28)11-15-23/h3-18H,1-2H3,(H,29,30,31) |
InChI Key |
NUDCZQLLIWDKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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